molecular formula C24H26N4O B1683152 TIC10 isomer CAS No. 41276-02-2

TIC10 isomer

Cat. No.: B1683152
CAS No.: 41276-02-2
M. Wt: 386.5 g/mol
InChI Key: RSAQARAFWMUYLL-UHFFFAOYSA-N
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Mechanism of Action

TIC 10, also known as ONC201, is a small molecule that has shown promising results in the field of cancer research. It operates through a variety of mechanisms to induce cell death in tumor cells while sparing normal cells .

Target of Action

TIC 10 primarily targets two key proteins: Akt and ERK . These proteins are part of the intracellular signaling pathways that regulate cell survival and proliferation. By inhibiting these proteins, TIC 10 disrupts the normal functioning of these pathways, leading to cell death .

Mode of Action

TIC 10 inactivates Akt and ERK, leading to the nuclear translocation of a protein called Foxo3a . This protein then binds to the promoter region of the gene for TNF-related apoptosis-inducing ligand (TRAIL) , upregulating its transcription . TRAIL is a protein that can induce apoptosis, or programmed cell death, in cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by TIC 10 is the PI3K/Akt pathway . This pathway is often overactive in cancer cells, leading to increased cell survival and proliferation. By inhibiting Akt, TIC 10 disrupts this pathway, leading to increased cell death .

Pharmacokinetics

TIC 10 possesses superior drug properties, including the ability to cross the blood-brain barrier, superior stability, and improved pharmacokinetics . This means that it can reach tumor cells in the brain, remain stable in the body for a longer period, and be effectively absorbed, distributed, metabolized, and excreted .

Result of Action

The result of TIC 10’s action is the induction of apoptosis in tumor cells . By upregulating TRAIL and inhibiting Akt and ERK, TIC 10 triggers programmed cell death in these cells . This leads to a reduction in tumor size and potentially to the elimination of the tumor .

Biochemical Analysis

Biochemical Properties

TIC-10 plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions of TIC-10 is with the transcription factor Foxo3a. TIC-10 induces the transcriptional activation of the TRAIL gene through Foxo3a, leading to increased production of TRAIL protein . Additionally, TIC-10 inhibits the activity of Akt and ERK, two kinases involved in cell survival pathways . By inhibiting these kinases, TIC-10 promotes apoptosis in cancer cells. TIC-10 also interacts with the TRAIL receptor DR5, enhancing the apoptotic signaling cascade .

Cellular Effects

TIC-10 exerts significant effects on various types of cells and cellular processes. In cancer cells, TIC-10 induces apoptosis through the TRAIL pathway. This involves the activation of caspases, which are proteases that play a key role in the execution of apoptosis . TIC-10 has been shown to induce apoptosis in a range of cancer cell lines, including glioblastoma, lymphoma, and colorectal cancer cells . In addition to promoting apoptosis, TIC-10 influences cell signaling pathways by inhibiting Akt and ERK, leading to reduced cell proliferation and survival . TIC-10 also affects gene expression by upregulating the TRAIL gene and downregulating anti-apoptotic genes .

Molecular Mechanism

The molecular mechanism of TIC-10 involves several key interactions at the molecular level. TIC-10 binds to and activates the transcription factor Foxo3a, which in turn binds to the promoter region of the TRAIL gene, leading to its transcriptional activation . TIC-10 also inhibits the activity of Akt and ERK by directly binding to these kinases, preventing their phosphorylation and activation . This inhibition leads to the activation of pro-apoptotic pathways and the suppression of cell survival pathways. Additionally, TIC-10 enhances the binding of TRAIL to its receptor DR5, amplifying the apoptotic signal .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of TIC-10 have been observed to change over time. TIC-10 is known for its stability and ability to penetrate the blood-brain barrier, making it effective in treating brain tumors . Over time, TIC-10 induces sustained expression of TRAIL, leading to prolonged apoptotic effects in cancer cells . Long-term studies have shown that TIC-10 maintains its efficacy in inducing apoptosis and inhibiting tumor growth in animal models . Tic-10 may undergo degradation under certain conditions, which could affect its stability and potency .

Dosage Effects in Animal Models

The effects of TIC-10 vary with different dosages in animal models. At lower doses, TIC-10 effectively induces apoptosis and inhibits tumor growth without causing significant toxicity . At higher doses, TIC-10 may exhibit toxic effects, including weight loss and organ damage . Studies have shown that there is a threshold dose above which the adverse effects of TIC-10 outweigh its therapeutic benefits . Therefore, careful dosage optimization is necessary to maximize the therapeutic potential of TIC-10 while minimizing its toxicity.

Metabolic Pathways

TIC-10 is involved in several metabolic pathways, including those related to apoptosis and cell survival. TIC-10 induces the transcription of the TRAIL gene through the activation of Foxo3a, leading to increased production of TRAIL protein . TIC-10 also inhibits the Akt and ERK pathways, which are involved in cell survival and proliferation . By inhibiting these pathways, TIC-10 promotes apoptosis and reduces cell survival. Additionally, TIC-10 may interact with other metabolic pathways related to drug metabolism and detoxification .

Transport and Distribution

TIC-10 is transported and distributed within cells and tissues through various mechanisms. TIC-10 has been shown to penetrate the blood-brain barrier, allowing it to reach brain tumors and exert its therapeutic effects . Within cells, TIC-10 is distributed to various subcellular compartments, including the cytoplasm and nucleus . TIC-10 may interact with transporters and binding proteins that facilitate its uptake and distribution within cells . The localization and accumulation of TIC-10 within specific tissues and cells are critical for its therapeutic efficacy.

Subcellular Localization

The subcellular localization of TIC-10 plays a crucial role in its activity and function. TIC-10 is primarily localized in the cytoplasm and nucleus of cells . In the cytoplasm, TIC-10 interacts with kinases such as Akt and ERK, inhibiting their activity and promoting apoptosis . In the nucleus, TIC-10 activates the transcription factor Foxo3a, leading to the transcriptional activation of the TRAIL gene . The subcellular localization of TIC-10 is influenced by various factors, including targeting signals and post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: TIC10 is synthesized through a series of chemical reactions involving the formation of imidazo[1,2-a]pyrido[4,3-d]pyrimidin-5(10H)-one. The synthetic route typically involves the use of benzyl and methylbenzyl groups, which are introduced through nucleophilic substitution reactions. The reaction conditions often require gentle warming and the use of solvents like dimethyl sulfoxide (DMSO) to achieve the desired solubility .

Industrial Production Methods: Industrial production of TIC10 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions: TIC10 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of TIC10 that may have enhanced or reduced biological activity depending on the modifications made .

Scientific Research Applications

TIC10 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

TIC10 is part of a novel class of anti-cancer compounds known as imipridones. Similar compounds include:

Uniqueness: TIC10 is unique due to its ability to cross the blood-brain barrier, making it particularly effective against brain tumors. It also has a favorable safety profile, lacking genotoxicity and sparing normal cells while inducing apoptosis in cancer cells .

Properties

IUPAC Name

11-benzyl-2-[(2-methylphenyl)methyl]-2,4,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),3-dien-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O/c1-18-7-5-6-10-20(18)16-28-22-11-13-26(15-19-8-3-2-4-9-19)17-21(22)23(29)27-14-12-25-24(27)28/h2-10H,11-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSAQARAFWMUYLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=C(CN(CC3)CC4=CC=CC=C4)C(=O)N5C2=NCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30319793
Record name TIC-10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30319793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41276-02-2
Record name TIC-10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30319793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of TIC10?

A1: TIC10 functions as a first-in-class small molecule inducer of the TNF-related apoptosis-inducing ligand (TRAIL) pathway. [, , , , , , , , , ] It achieves this by concurrently inhibiting the Akt and ERK signaling pathways, leading to the activation and nuclear translocation of the transcription factor Foxo3a. [, , , , ] This, in turn, promotes the transcriptional upregulation of TRAIL and its death receptor, DR5. [, , , , ]

Q2: Does TIC10 exclusively induce apoptosis through the TRAIL pathway?

A2: While TRAIL induction is a key mechanism, research indicates that TIC10 also activates the integrated stress response (ISR) [, , , , ]. This involves activating the ATF4 pathway, leading to the upregulation of pro-apoptotic proteins like CHOP and DR5. [, , , , ]

Q3: How does TIC10 impact cancer cell metabolism?

A3: Studies have shown that TIC10 can disrupt mitochondrial function and induce metabolic reprogramming in cancer cells [, ]. This metabolic shift can involve alterations in oxidative phosphorylation and glycolysis, potentially contributing to its anti-proliferative effects. [, ]

Q4: Is TIC10's activity dependent on p53 status in cancer cells?

A4: Importantly, TIC10's mechanism of action, including TRAIL induction, is independent of p53 status, making it potentially effective in cancers with p53 mutations. [, , ]

Q5: What is the molecular formula and weight of TIC10?

A5: The molecular formula of TIC10 is C24H25N5O, and its molecular weight is 399.49 g/mol. []

Q6: Have any structural modifications been explored to enhance TIC10's activity?

A6: Yes, research has explored structural analogs of TIC10, such as ONC206 and ONC212, demonstrating improved potency and favorable pharmacokinetic profiles. [] These analogs retain low toxicity against normal cells while exhibiting increased efficacy against various tumor cell lines. []

Q7: Do these structural modifications alter the mechanism of action?

A7: While the core mechanism involving ISR and TRAIL induction appears conserved, analogs like ONC206 and ONC212 display differences in the kinetics and extent of CHOP, TRAIL, and DR5 induction. [] They also exhibit variations in their effects on cell cycle progression, migration, and invasion. []

Q8: What is known about the pharmacokinetic profile of TIC10?

A8: While detailed ADME data is not presented in the abstracts, research indicates that TIC10 demonstrates a favorable therapeutic index with minimal toxicity observed in preclinical animal models. [, , , ] Studies highlight its ability to cross the blood-brain barrier, making it a potential candidate for treating brain tumors like glioblastoma. [, , ]

Q9: Does oral administration of TIC10 demonstrate efficacy?

A9: Yes, TIC10 has shown potent antitumor effects when administered orally in preclinical models, including xenograft studies of various cancer types. [, , , , ] Notably, its analog ONC212 also exhibits oral bioavailability. []

Q10: What cancer types have shown sensitivity to TIC10 in preclinical models?

A10: TIC10 has exhibited significant antitumor activity in a wide range of preclinical models, including colorectal, breast, lung, lymphoma, leukemia, glioblastoma, hepatocellular carcinoma, and melanoma. [, , , , , , , , , , , , , ]

Q11: Has TIC10 demonstrated efficacy in models of drug resistance?

A11: Yes, studies indicate that TIC10 can effectively target chemotherapy-resistant cancer cells, including colorectal cancer stem-like cells and bortezomib-resistant multiple myeloma cells. [, , ]

Q12: Are there any ongoing clinical trials investigating TIC10?

A12: Yes, TIC10 (ONC201) is currently undergoing clinical trials for various cancer types, including glioblastoma, solid tumors, and hematological malignancies. [] Initial findings suggest potential efficacy in patients with uterine and prostate cancer. []

Q13: Have any resistance mechanisms to TIC10 been identified?

A13: Research suggests that DNA-dependent protein kinase catalytic subunit (DNA-PKcs) might contribute to TIC10 resistance, potentially by interfering with Foxo3a nuclear translocation. [] Inhibiting DNA-PKcs appears to enhance TIC10's efficacy in hepatocellular carcinoma cells. []

Q14: Do any specific genetic alterations influence sensitivity to TIC10?

A14: While TIC10's mechanism is p53-independent, research suggests that alterations in the expression of anti-apoptotic proteins like FLIP, Mcl-1, Bcl-2, cIAP1, cIAP2, and survivin may impact its sensitivity. [] Furthermore, KSR1, a MAPK scaffold protein, appears to regulate sensitivity, but not through its canonical MAPK signaling role. []

Q15: What is the safety profile of TIC10 in preclinical models?

A15: Preclinical studies indicate that TIC10 exhibits a favorable safety profile with minimal toxicity observed in animal models, even at doses demonstrating antitumor activity. [, , , ]

Q16: Are there any potential biomarkers for predicting TIC10 response?

A16: Research suggests that surface TRAIL expression levels may correlate with increased sensitivity to TIC10. [] The induction of TRAIL and its death receptor DR5 could potentially serve as pharmacodynamic markers of TIC10 activity. [, , , ]

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